molecular formula C5H9F3O2 B12542989 2-(Ethoxymethoxy)-1,1,1-trifluoroethane CAS No. 674778-84-8

2-(Ethoxymethoxy)-1,1,1-trifluoroethane

Cat. No.: B12542989
CAS No.: 674778-84-8
M. Wt: 158.12 g/mol
InChI Key: CFZCIMASBVYOEE-UHFFFAOYSA-N
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Description

2-(Ethoxymethoxy)-1,1,1-trifluoroethane is an organic compound characterized by the presence of ethoxy and methoxy groups attached to a trifluoroethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxymethoxy)-1,1,1-trifluoroethane typically involves the reaction of 1,1,1-trifluoroethane with ethoxy and methoxy reagents under controlled conditions. One common method involves the use of ethyl alcohol and methanol in the presence of a strong acid catalyst to facilitate the formation of the desired compound. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and continuous flow processes to achieve high yields and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient production, minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxymethoxy)-1,1,1-trifluoroethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce simpler hydrocarbons.

Scientific Research Applications

2-(Ethoxymethoxy)-1,1,1-trifluoroethane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe for biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(Ethoxymethoxy)-1,1,1-trifluoroethane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methoxymethoxy)-1,1,1-trifluoroethane
  • 2-(Ethoxyethoxy)-1,1,1-trifluoroethane
  • 2-(Propoxymethoxy)-1,1,1-trifluoroethane

Uniqueness

2-(Ethoxymethoxy)-1,1,1-trifluoroethane is unique due to its specific combination of ethoxy and methoxy groups attached to a trifluoroethane backbone. This unique structure imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications.

Properties

CAS No.

674778-84-8

Molecular Formula

C5H9F3O2

Molecular Weight

158.12 g/mol

IUPAC Name

2-(ethoxymethoxy)-1,1,1-trifluoroethane

InChI

InChI=1S/C5H9F3O2/c1-2-9-4-10-3-5(6,7)8/h2-4H2,1H3

InChI Key

CFZCIMASBVYOEE-UHFFFAOYSA-N

Canonical SMILES

CCOCOCC(F)(F)F

Origin of Product

United States

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